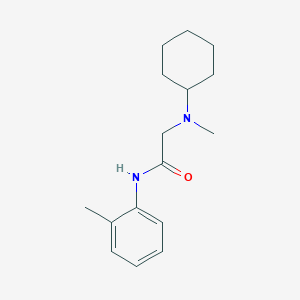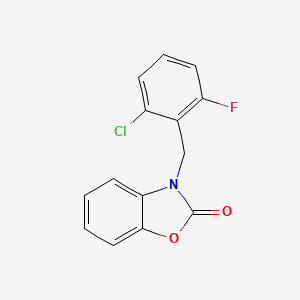
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide, also known as CCG-63802, is a small molecule inhibitor that has shown promising results in various scientific studies. This compound is used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. CK2 is overexpressed in various types of cancer, and the inhibition of CK2 activity has been proposed as a potential cancer therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell growth and proliferation. The inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth and proliferation of cells. This compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, the role of CK2 in various biological processes could be further elucidated using this compound as a tool. Overall, this compound has shown promising results in various scientific studies and has the potential to be a valuable tool for drug discovery and medicinal chemistry.
Métodos De Síntesis
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine, 2-methylbenzoyl chloride, and methylamine. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of this compound has been optimized to ensure high yield and purity.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-6-7-11-15(13)17-16(19)12-18(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZCQISEFTWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)

